The PMEL gene (officially designated SILV by the HUGO Gene Nomenclature Committee) resides on human chromosome 12q13.2, spanning approximately 12.6 kilobases and comprising 12 exons that encode multiple transcript variants [1]. This locus exhibits remarkable evolutionary conservation across vertebrates, with orthologs identified in mammals (e.g., mouse, horse, cattle), birds (chicken, quail), amphibians (Xenopus), and teleost fish (zebrafish) [2] [6]. The gene’s architecture features alternative promoter usage and splicing mechanisms that generate tissue-specific isoforms, particularly within exon-rich regions encoding functional domains [1] [9].
Polymorphisms in PMEL correlate with hypopigmentation phenotypes in diverse species. For instance:
Table 1: Evolutionary Conservation of PMEL Across Species
Species | Conservation Features | Phenotypic Impact of Mutations |
---|---|---|
Human (Homo sapiens) | 12 exons; Chr 12q13.2; multiple splice variants | Pigmentary glaucoma (dominant missense mutations) |
Mouse (Mus musculus) | >80% amino acid identity; Silver (si) locus on Chr 10 | Progressive coat graying (recessive truncation) |
Chicken (Gallus gallus) | Homolog (MMP115); SNPs in exonic regions | Altered plumage pigmentation |
Zebrafish (Danio rerio) | Conserved PKD and RPT domains; ZFIN ID: ZDB-ALT-191119-1 | Larval hypopigmentation (recessive mutants) |
PMEL17 is a type I transmembrane glycoprotein (668 residues in longest isoform) organized into three topologically distinct regions:
Repeat Domain (RPT): Comprises 10 imperfect repeats (e.g., P[E/D]GG[G/S]T[P/Q]Q...) rich in glutamic acid, serine, and proline. Serves as the pH-sensing regulatory module, promoting amyloid elongation under acidic melanosomal conditions (pH ≈4.0–5.5) [4] [7].
Transmembrane Domain (≈26 residues): Anchors PMEL17 in organellar membranes and facilitates γ-secretase-mediated cleavage following ectodomain shedding [3] [5].
Cytoplasmic Tail (≈45 residues): Contains conserved motifs regulating intracellular trafficking:
Table 2: Functional Domains of Human PMEL17
Structural Domain | Key Residues/Features | Primary Functions |
---|---|---|
N-Terminal Region (NTR) | C60 disulfide bond; N-glycosylation sites (Asn⁵², Asn⁸⁷) | Intralumenal vesicle sorting; initial amyloid nucleation |
PKD Domain | β-sheet immunoglobulin fold; Met₂₀₆–Gln₃₁₇ | Core amyloid structure; fibril stability |
Repeat Domain (RPT) | 10x E/S-rich imperfect repeats (Arg³¹⁵–Pro⁴⁴⁴) | pH-dependent aggregation; melanin templating |
Transmembrane Domain | Leu⁵⁸⁹–Ile⁶¹⁴; α-helical | Membrane anchoring; γ-secretase substrate |
Cytoplasmic Tail | Dileucine (LL); tyrosine-based (EYR) motifs | Endocytosis; endosomal trafficking |
PMEL17 undergoes sequential PTMs essential for its amyloidogenic function:
N- and O-Glycosylation: The NTR and PKD domains acquire complex N-glycans in the endoplasmic reticulum (ER) and Golgi, increasing molecular weight from ≈70 kDa (precursor) to ≈100–110 kDa (mature form). The RPT domain harbors clustered O-glycans that may shield amyloidogenic segments during biosynthesis [1] [5].
Disulfide Bond Formation: Cysteine residues (e.g., Cys⁶⁰ in NTR) form intramolecular disulfide bonds, stabilizing the luminal domain prior to proteolytic activation [2] [3].
Proteolytic Cleavage Cascade:
Table 3: Proteolytic Processing of PMEL17
Processing Step | Protease Involved | Cleavage Site(s) | Products Generated | Functional Outcome |
---|---|---|---|---|
Primary Cleavage | Furin/PCSK | Arg⁴⁴⁹↓Leu⁴⁵⁰ | Mα (≈80 kDa), Mβ (≈28 kDa) | Dissociates functional subunits |
Secondary Trimming | ADAM10/17 | Luminal juxtamembrane region | Soluble Mα fragment | Liberates amyloidogenic domain |
Tertiary Processing | BACE2 | Within RPT domain | PKD-RPT fibrillogenic core (≈30 kDa) | Exposes amyloid nucleation site |
Membrane Fragment Degradation | γ-Secretase | Within transmembrane domain | Cytosolic peptide (P3) | Terminates signaling |
Alternative splicing within PMEL exon 7–9 generates isoforms with divergent amyloidogenic properties:
Long RPT Isoform (lRPT): Contains 10 intact repeats (residues 315–444). Forms rod-like fibrils in vitro but aggregates slowly at physiological pH 5.0–6.0 (t½ ≈ 10–15 hours) [4] [9].
Short RPT Isoform (sRPT): Lacks repeats 6–7 due to excision of a cryptic intron (42-residue deletion). Exhibits accelerated amyloidogenesis (t½ ≈ 0.2–1 hour) and forms twisted filaments. Represents ≈10% of total PMEL17 mRNA in melanocytes [4] [9].
Functional interplay between isoforms enables hierarchical fibril assembly:
Table 4: Characteristics of PMEL17 Isoforms
Isoform | Structural Features | Aggregation Kinetics | Fibril Morphology | Functional Role |
---|---|---|---|---|
Full-length (PMEL-l) | 668 residues; intact RPT domain | Slow (requires acidic pH) | Rod-like | Major structural scaffold |
lRPT | 10 imperfect repeats (residues 315–444) | t½ ≈ 10–15 h at pH 5.0 | Rod-like | Template for melanin deposition |
sRPT | 7 repeats (deletion of R6–R7) | t½ ≈ 0.2–1 h at pH 5.0 | Twisted filaments | Nucleator for lRPT amyloidogenesis |
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